molecular formula C24H19NO4 B13348131 3,3'-((Phenylazanediyl)bis(4,1-phenylene))diacrylic acid

3,3'-((Phenylazanediyl)bis(4,1-phenylene))diacrylic acid

Cat. No.: B13348131
M. Wt: 385.4 g/mol
InChI Key: PHAOIZQHGZKSEZ-OTYYAQKOSA-N
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Description

3,3’-((Phenylazanediyl)bis(4,1-phenylene))diacrylic acid is a compound characterized by its unique structure, which includes a phenylazanediyl group linked to two phenylene groups, each of which is further connected to an acrylic acid moiety. This compound is known for its intramolecular charge transfer (ICT) character, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((Phenylazanediyl)bis(4,1-phenylene))diacrylic acid typically involves the reaction of triphenylamine derivatives with acrylic acid under specific conditions. The process includes:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-((Phenylazanediyl)bis(4,1-phenylene))diacrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3,3’-((Phenylazanediyl)bis(4,1-phenylene))diacrylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,3’-((Phenylazanediyl)bis(4,1-phenylene))diacrylic acid exerts its effects involves its ICT character. This property allows the compound to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-((Phenylazanediyl)bis(4,1-phenylene))diacrylic acid is unique due to its ICT properties, which are not as pronounced in the similar compounds listed above. This makes it particularly valuable in applications requiring strong charge transfer characteristics, such as in organic electronics and biological imaging .

Properties

Molecular Formula

C24H19NO4

Molecular Weight

385.4 g/mol

IUPAC Name

(E)-3-[4-(N-[4-[(E)-2-carboxyethenyl]phenyl]anilino)phenyl]prop-2-enoic acid

InChI

InChI=1S/C24H19NO4/c26-23(27)16-10-18-6-12-21(13-7-18)25(20-4-2-1-3-5-20)22-14-8-19(9-15-22)11-17-24(28)29/h1-17H,(H,26,27)(H,28,29)/b16-10+,17-11+

InChI Key

PHAOIZQHGZKSEZ-OTYYAQKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C(=O)O)C3=CC=C(C=C3)/C=C/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C=CC(=O)O)C3=CC=C(C=C3)C=CC(=O)O

Origin of Product

United States

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